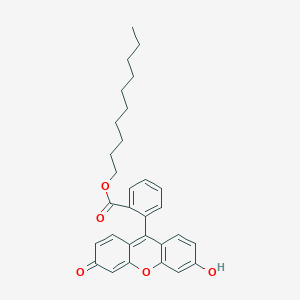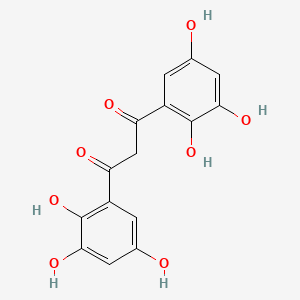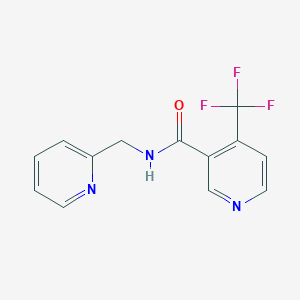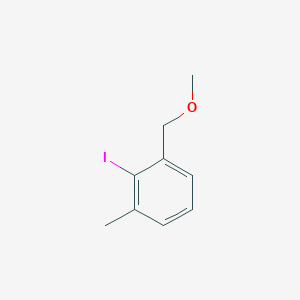
2-Iodo-1-(methoxymethyl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-1-(methoxymethyl)-3-methylbenzene is an organic compound with the molecular formula C9H11IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(methoxymethyl)-3-methylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 1-(methoxymethyl)-3-methylbenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions: 2-Iodo-1-(methoxymethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Formation of 2-hydroxy-1-(methoxymethyl)-3-methylbenzene, 2-cyano-1-(methoxymethyl)-3-methylbenzene, etc.
Oxidation: Formation of 2-iodo-1-(formylmethyl)-3-methylbenzene or 2-iodo-1-(carboxymethyl)-3-methylbenzene.
Reduction: Formation of 2-hydro-1-(methoxymethyl)-3-methylbenzene.
科学的研究の応用
2-Iodo-1-(methoxymethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Iodo-1-(methoxymethyl)-3-methylbenzene depends on its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.
類似化合物との比較
- 1-Iodo-2-methoxybenzene
- 1-Iodo-2-nitrobenzene
- 1-Iodo-2-(trimethylsilyl)acetylene
Comparison: 2-Iodo-1-(methoxymethyl)-3-methylbenzene is unique due to the presence of both a methoxymethyl group and a methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in specific synthetic applications and potential biological activities.
特性
CAS番号 |
137300-31-3 |
|---|---|
分子式 |
C9H11IO |
分子量 |
262.09 g/mol |
IUPAC名 |
2-iodo-1-(methoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5H,6H2,1-2H3 |
InChIキー |
PSBCMBYVIJVGOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)COC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



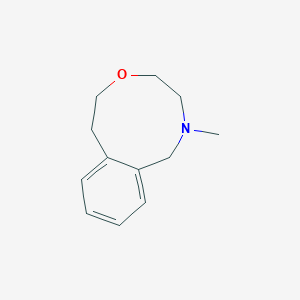
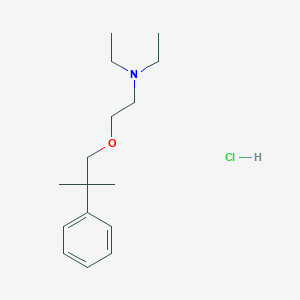


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
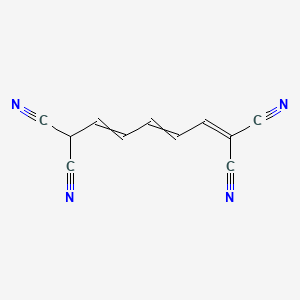
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
